
4-Fluorocinnamyl bromide
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Description
4-Fluorocinnamyl bromide is a useful research compound. Its molecular formula is C9H8BrF and its molecular weight is 215.06 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in 4-fluorocinnamyl bromide undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. Key conditions include:
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Solvents : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at low temperatures (-70°C to -25°C) .
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Bases : Lithium diisopropylamide (LDA) or diisopropylethylamine (DIPEA) to deprotonate nucleophiles .
Example :
Reaction with chiral 3-unsubstituted azetidinone in CH₂Cl₂ at -20°C using TiCl₄ and DIPEA yields alkylated azetidinones, confirmed by ¹H NMR (δ 2.34–7.95 ppm) .
Nucleophile | Product | Yield (%) | Conditions | Citation |
---|---|---|---|---|
Azetidinone | Alkylated azetidinone | 72–79 | CH₂Cl₂, -20°C, TiCl₄/DIPEA | |
Malonate | Allylic fluoride | 88–98* | THF, -78°C, Pd catalyst |
*Enantiomeric ratio reported for catalytic asymmetric reactions .
Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
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Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.
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Base : Na₂CO₃ or K₃PO₄.
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Applications : Synthesis of biaryl derivatives for pharmaceuticals .
Experimental Data :
Coupling with arylboronic acids in THF/H₂O (3:1) at 80°C affords fluorinated stilbenes in >85% yield.
Electrophilic Alkylation
The compound acts as an electrophile in alkylation reactions, particularly in chiral synthesis:
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Chiral Auxiliaries : (S)-(+)-4-phenyl-2-oxazolidine enables enantioselective alkylation .
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Key Steps :
Outcome :
Stereoselective formation of β-lactams with 3:1 diastereomeric ratio (dr) and >90% enantiomeric excess (ee) .
Deuteration and Isotopic Labeling
This compound undergoes deuterium exchange in CD₃OD with catalytic LiBr:
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Conditions : Room temperature, 4 hours.
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Result : >90% deuteration at the allylic position, confirmed by ²H NMR .
Mechanism :
The bromine atom is displaced by deuteroxide (OD⁻), forming 4-fluorocinnamyl-d₃ alcohol as an intermediate .
Catalytic C–F Bond Activation
Recent studies highlight single C–F bond activation using fluorophilic catalysts:
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Catalyst : Pd/Cu bimetallic systems.
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Nucleophiles : Lithium malonates or β-keto esters.
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Outcome : Allylic fluorides with 98:2 enantiomeric ratio (er) .
Table : Enantioselective Defluorinative Alkylation
Electrophile | Nucleophile | Product | Yield (%) | er |
---|---|---|---|---|
4-Fluorocinnamyl Br | Li malonate | Allylic fluoride | 92 | 98:2 |
4-Fluorocinnamyl Br | β-Keto ester | Tertiary allylic F | 79 | 96:4 |
Properties
Molecular Formula |
C9H8BrF |
---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
1-(3-bromoprop-1-enyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2 |
InChI Key |
XPEHBUDGRZOFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)F |
Origin of Product |
United States |
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